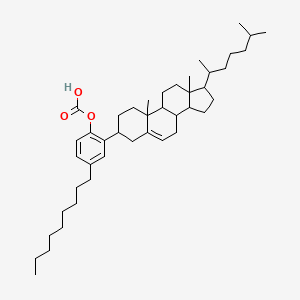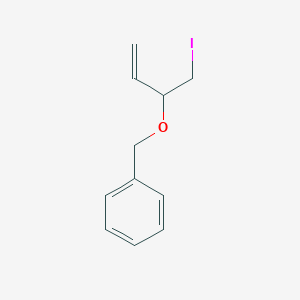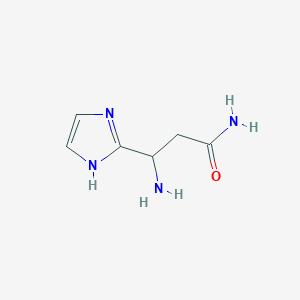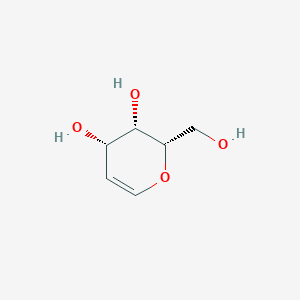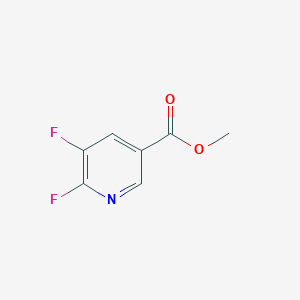
Methyl 5,6-difluoropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-difluoropyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-difluoropyridine-3-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5,6-difluoronicotinic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis .
Scientific Research Applications
Methyl 5,6-difluoropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5,6-difluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoropyridine-3-carboxylate
- Methyl 6-fluoropyridine-3-carboxylate
- Methyl 5,6-dichloropyridine-3-carboxylate
Uniqueness
Methyl 5,6-difluoropyridine-3-carboxylate is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring. This dual fluorination significantly alters its chemical properties, making it more stable and reactive compared to its mono-fluorinated or chlorinated counterparts .
Properties
CAS No. |
1214336-05-6 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl 5,6-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 |
InChI Key |
JKYOTYZHOIXXGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


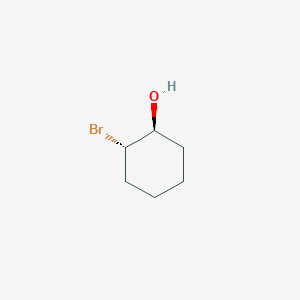


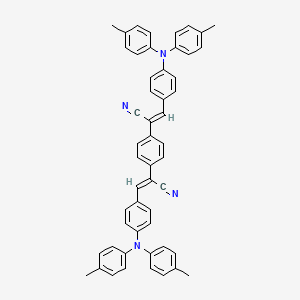
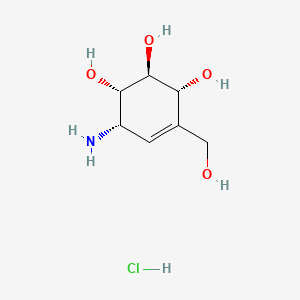
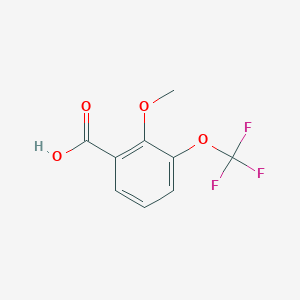

![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
